1-[4-(4-quinazolinylamino)phenyl]ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[4-(quinazolin-4-ylamino)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O/c1-11(20)12-6-8-13(9-7-12)19-16-14-4-2-3-5-15(14)17-10-18-16/h2-10H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKZUHZLTQWSNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4 4 Quinazolinylamino Phenyl Ethanone and Its Analogs
Retrosynthetic Analysis of the Compound’s Core Structure
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. For 1-[4-(4-quinazolinylamino)phenyl]ethanone, the analysis begins by identifying the key chemical bonds that can be disconnected through known and reliable chemical reactions.
The most logical disconnection is the C-N bond linking the aniline (B41778) ring to the quinazoline (B50416) core. This is a common strategy for 4-anilinoquinazoline (B1210976) derivatives, suggesting a nucleophilic aromatic substitution reaction in the forward synthesis. This disconnection simplifies the target molecule into two primary synthons: a 4-activated quinazoline precursor and a substituted aniline.
Disconnection 1 (C-N Bond): The bond between the nitrogen of the amino group and the C4 position of the quinazoline ring is disconnected. This leads to two key precursors:
Precursor A: 4-Aminoacetophenone (1-(4-aminophenyl)ethanone). This is a commercially available starting material.
Precursor B: A quinazoline ring with a suitable leaving group at the 4-position, most commonly a halogen like chlorine. Thus, 4-chloroquinazoline (B184009) is identified as a key intermediate.
The retrosynthetic analysis can be further extended to the 4-chloroquinazoline intermediate. The quinazoline ring itself is a bicyclic heterocycle formed from a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.org This structure can be deconstructed by disconnecting the bonds of the pyrimidine ring, typically leading back to derivatives of 2-aminobenzoic acid (anthranilic acid) or related compounds like 2-aminobenzonitrile or 2-aminobenzamide. This reveals the fundamental building blocks for the quinazoline core.
This two-step retrosynthetic approach provides a clear and efficient roadmap for the synthesis: first, construct the quinazoline ring system to form an intermediate like 4-chloroquinazoline, and second, couple this intermediate with 4-aminoacetophenone to yield the final target molecule.
Classical Synthetic Routes to Quinazoline Ring Systems
The quinazoline skeleton is a foundational component of numerous biologically active compounds. nih.gov Consequently, a variety of robust synthetic methods for its construction have been developed over the years.
The formation of the quinazoline ring primarily involves the construction of the pyrimidine portion onto a pre-existing benzene ring derived from an ortho-substituted aniline. Several classical methods are widely employed.
From Anthranilic Acid Derivatives: The Niementowski quinazolinone synthesis involves the condensation of anthranilic acid with amides. nih.gov The resulting quinazolin-4(3H)-one can then be converted to the desired 4-chloroquinazoline intermediate through chlorination, often using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
From 2-Aminobenzonitriles: 2-Aminobenzonitriles are versatile precursors that can undergo cyclization with various reagents. For example, reaction with formic acid or orthoesters can lead to the formation of the quinazoline ring.
From 2-Aminobenzaldehydes or 2-Aminoketones: These precursors can be condensed with a nitrogen source, such as ammonia or formamide (B127407), to construct the pyrimidine ring. organic-chemistry.org For instance, the reaction of 2-aminobenzaldehydes with ammonia followed by oxidation yields the quinazoline core.
Modern Catalytic Methods: More recent approaches utilize transition-metal catalysis to achieve cyclization under milder conditions. mdpi.com For instance, palladium-catalyzed carbonylative cyclizations or copper-catalyzed tandem reactions have been developed to synthesize the quinazoline scaffold from readily available starting materials. nih.govmdpi.com
These strategies offer flexibility in accessing quinazoline cores with various substitution patterns, which can then be elaborated into the target compounds.
The introduction of the anilino group at the C4 position of the quinazoline ring is a critical step in the synthesis of this compound and its analogs.
The most prevalent and efficient method is the nucleophilic aromatic substitution (SNAr) . The pyrimidine part of the quinazoline ring is electron-deficient, which makes the C4 position susceptible to attack by nucleophiles, especially when a good leaving group is present. wikipedia.org
The standard procedure involves:
Synthesis of 4-Chloroquinazoline: As mentioned, quinazolin-4(3H)-ones are common intermediates that are readily converted to 4-chloroquinazolines using chlorinating agents like POCl₃, SOCl₂, or a combination of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄). semanticscholar.org
Reaction with Anilines: The resulting 4-chloroquinazoline is then reacted with the desired aniline—in this case, 4-aminoacetophenone. researchgate.net The amino group of the aniline acts as the nucleophile, displacing the chloride ion to form the C-N bond and yield the 4-anilinoquinazoline product. semanticscholar.orgacs.org This reaction is typically carried out in a suitable solvent and may be facilitated by the presence of a base to neutralize the HCl generated during the reaction. acs.org
The table below summarizes common conditions for this key substitution reaction.
| Reaction Type | Key Reagents | Typical Conditions | Purpose |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | 4-Chloroquinazoline, Substituted Aniline | Solvents: Isopropanol (B130326), Ethanol (B145695), DMF; Heat (reflux) or base (e.g., NaH) | Formation of the C4-anilino bond |
| Chlorination of Quinazolinone | Quinazolin-4(3H)-one, POCl₃ or SOCl₂ | Refluxing in the chlorinating agent | Preparation of the 4-chloroquinazoline precursor |
Specific Synthetic Pathways for this compound
The specific synthesis of this compound directly applies the general principles outlined above, focusing on the condensation of a quinazoline precursor with 4-aminoacetophenone.
The most direct synthesis involves the reaction between 4-chloroquinazoline and 4-aminoacetophenone. This condensation is a well-established method for preparing a wide range of 4-anilinoquinazoline derivatives. nih.govnih.gov The nucleophilic amino group of 4-aminoacetophenone attacks the electrophilic C4 position of 4-chloroquinazoline, leading to the displacement of the chloride and the formation of the target molecule.
The general reaction scheme is as follows: 4-Chloroquinazoline + 1-(4-aminophenyl)ethanone → this compound + HCl
This reaction is highly effective due to the activated nature of the 4-position on the quinazoline ring. The presence of the acetyl group on the aniline ring is generally well-tolerated under the typical reaction conditions used for this type of coupling.
To maximize the yield and purity of this compound, reaction conditions can be optimized. Several protocols have been reported for the synthesis of analogous 4-anilinoquinazolines, which can be adapted for this specific target.
Key parameters for optimization include the choice of solvent, temperature, and the use of a base.
Solvent: Polar protic solvents like isopropanol or ethanol are commonly used, often at reflux temperature. acs.org Aprotic polar solvents such as N,N-dimethylformamide (DMF) can also be employed.
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50 °C to the reflux temperature of the solvent, to ensure a reasonable reaction rate.
Base: While the reaction can proceed without a base, the inclusion of a non-nucleophilic base (e.g., sodium hydride (NaH) or triethylamine (Et₃N)) can improve yields by scavenging the HCl byproduct, which might otherwise protonate the aniline reactant. acs.org However, base-free protocols have also been developed and are considered more sustainable. semanticscholar.org
The following table presents a summary of reported conditions for the synthesis of 4-anilinoquinazoline derivatives, which are applicable to the synthesis of the target compound.
| Method | Solvent | Base | Temperature | Typical Yields | Reference |
|---|---|---|---|---|---|
| Method A | 2-Propanol | None | Reflux | Moderate to Good | acs.org |
| Method B | DMF | NaH | 50 °C | Good to Excellent | acs.org |
| Base-Free Protocol | Reduced solvent volume | None | Elevated (e.g., 120 °C) | Up to 96% for analogs | semanticscholar.org |
By selecting the appropriate combination of these conditions, the synthesis of this compound can be performed efficiently and with high yields.
Derivatization and Structural Modification Strategies for this compound
The core structure of this compound, a member of the 4-anilinoquinazoline family, offers multiple sites for derivatization and structural modification. These modifications are crucial for exploring the structure-activity relationships of this class of compounds. Strategies primarily focus on two key areas: the quinazoline moiety and the phenyl ethanone (B97240) core.
Introduction of Substituents on the Quinazoline Moiety
The quinazoline ring is a versatile scaffold that allows for the introduction of a variety of substituents at several positions, most notably at the C2, C6, C7, and C8 positions. The primary synthetic route to achieve this involves the reaction of a substituted 4-chloroquinazoline with 4-aminoacetophenone. The nature and position of the substituents on the 4-chloroquinazoline precursor directly determine the final substitution pattern of the product.
Substitution at the C4 Position: The foundational reaction for creating the this compound scaffold is the nucleophilic aromatic substitution (SNAr) of a 4-chloroquinazoline with an aniline derivative. The efficiency of this N-arylation can be influenced by the electronic properties of the amine. Electron-rich anilines generally react more readily, while electron-poor anilines may require more forcing conditions or catalytic activation. nih.gov Microwave irradiation has been shown to significantly accelerate these reactions, accommodating a wide range of anilines with both electron-donating and electron-withdrawing groups. nih.govbeilstein-journals.org
Substitution at Other Positions (C2, C6, C7, C8):
C2 Position: Introduction of substituents at the C2 position can be challenging due to the lower reactivity of this position compared to C4. beilstein-journals.org However, methods have been developed for the regioselective modification of the C2 position. One approach involves the use of 2,4-dichloroquinazolines, where the more reactive C4 position is first functionalized, followed by substitution at the C2 position, which may require harsher conditions. beilstein-journals.org Another strategy involves the "functional group swap" where a sulfonyl group at C4 is replaced by an azide, which then directs a nucleophile to the C2 position. beilstein-journals.org
C6 and C7 Positions: These positions are often modified to enhance the biological activity and solubility of 4-anilinoquinazolines. For instance, the introduction of basic side chains at the C7 position has been shown to markedly improve aqueous solubility. nih.gov Alkyl-thiobenzothiazole side chains at the C6 position have also been explored. nih.gov The synthesis of these analogs typically starts with appropriately substituted anthranilic acids to construct the desired quinazoline ring. researchgate.net
C8 Position: Regioselective functionalization at the C8 position can be achieved through strategies like in situ trapping metalation of 4-chloroquinazoline followed by quenching with an electrophile, such as iodine. nih.gov
The following table summarizes various substituted anilinoquinazolines synthesized through the reaction of 4-chloroquinazolines with different anilines.
| Substituent on Quinazoline | Aniline Derivative | Reaction Conditions | Yield (%) |
|---|---|---|---|
| 6-Halo-2-phenyl | ortho-, meta-, or para-substituted N-methylanilines | Microwave-mediated, THF/H2O | Up to 96% nih.gov |
| 6,7-Dimethoxy | Various anilines | DIPEA, Dioxane, 80°C | Not specified mdpi.com |
| Unsubstituted | Substituted anilines | Isopropanol, reflux | Not specified researchgate.net |
| 6-amino | 3-/4-iodobenzoyl and 4-fluorobenzoyl chlorides (post-amination) | Not specified | Not specified researchgate.net |
Modifications of the Phenyl Ethaneone Core
The phenyl ethanone moiety of this compound provides a reactive handle for further structural modifications, primarily through reactions involving the acetyl group. A significant strategy is the synthesis of chalcone derivatives.
Chalcones are synthesized through a Claisen-Schmidt condensation reaction between an acetophenone derivative and an aromatic aldehyde. nih.gov In the context of this compound, the acetyl group serves as the ketone component. This reaction extends the conjugation of the system and introduces a new substituted phenyl ring, offering a wide scope for diversification.
For example, the synthesis of 4-(4'-quinazolin-ylamino) phenyl-4-(N,N- dimethylamino) phenyl propenyl ketone has been reported. atlantis-press.comresearchgate.net This involves the reaction of this compound with 4-(N,N-dimethylamino)benzaldehyde. This modification results in a chalcone derivative with a quinazolinyl-amino scaffold. atlantis-press.comresearchgate.net The synthesis of various quinazolinyl-chalcone derivatives has been explored, indicating that the acetyl group is a versatile point for derivatization. atlantis-press.comresearchgate.netresearchgate.net
Regioselective Synthesis of Analogs
The regioselective synthesis of analogs of this compound is critical for controlling the precise placement of substituents and is a key aspect of medicinal chemistry. A common challenge and area of focus is the regioselective substitution of di- or poly-substituted quinazolines.
When starting with 2,4-dichloroquinazolines, nucleophilic aromatic substitution with amines, including anilines, consistently and regioselectively occurs at the 4-position of the quinazoline ring. mdpi.com This high regioselectivity is attributed to the higher electrophilicity of the C4 position compared to the C2 position. Theoretical studies have supported this experimental observation, showing a lower activation energy for the nucleophilic attack at the C4 position. mdpi.com This inherent reactivity allows for the reliable synthesis of 2-chloro-4-aminoquinazoline derivatives, which can then be further modified at the C2 position if desired. mdpi.com
Similarly, the synthesis of N-substituted 2-aminoquinazolin-4-ones can be controlled to yield specific regioisomers. For instance, the reaction of methyl anthranilates with N-arylcyanamides can be directed to produce either 3-arylquinazolin-4-ones or 2-(N-arylamino)quinazolin-4-ones by carefully selecting the reaction conditions. rsc.org
Advanced Synthetic Techniques and Green Chemistry Approaches
To improve the efficiency, yield, and environmental footprint of the synthesis of this compound and its analogs, advanced synthetic techniques and green chemistry principles are increasingly being employed.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the synthesis of 4-anilinoquinazolines, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. nih.govbeilstein-journals.orgnih.govnih.gov
Key advantages of microwave-assisted synthesis in this context include:
Rapid Reaction Times: Reactions that may take several hours under conventional reflux can often be completed in minutes. nih.govnih.gov
Higher Yields: Microwave heating can lead to cleaner reactions with fewer side products, resulting in higher isolated yields. nih.gov
Broader Substrate Scope: The high efficiency of microwave heating allows for the successful reaction of less reactive substrates, such as electron-poor anilines. nih.govbeilstein-journals.org
Solvent-Free or Reduced Solvent Conditions: In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, adhering to green chemistry principles. frontiersin.org
A notable example is the microwave-mediated N-arylation of 4-chloroquinazolines in a mixture of THF and water, which provides a rapid and efficient route to novel 6-halo-2-phenyl-substituted 4-anilinoquinazolines. nih.gov Another approach involves the microwave-assisted reaction of N-(2-cyanophenyl)-N,N-dimethylformamidine derivatives with amines to produce 4-aminoquinazolines. nih.govfrontiersin.org
The following table presents examples of microwave-assisted synthesis of quinazoline derivatives.
| Reactants | Conditions | Product | Key Advantage |
|---|---|---|---|
| 4-Chloroquinazolines and Anilines | THF/H2O, Microwave | 4-Anilinoquinazolines | Rapid, high yield nih.gov |
| N-(2-cyanophenyl)-N,N-dimethylformamidines and Amines | CH3CN/HOAc, Microwave, 160°C | 4-Aminoquinazolines | High-yielding, straightforward nih.govfrontiersin.org |
| Anthranilic acid, Acyl chlorides, and Amines | Solvent-free, Microwave | 2,3-Disubstituted 4(3H)-quinazolinones | Significant rate enhancement frontiersin.org |
Catalytic Approaches in Quinazoline Synthesis
Various catalytic systems have been developed to facilitate the synthesis of the quinazoline core and its derivatives, often providing milder reaction conditions and improved efficiency.
Metal-Catalyzed Synthesis: Transition metal catalysts, such as those based on palladium, copper, and iron, have been extensively used in C-N and C-C bond-forming reactions to construct the quinazoline scaffold. mdpi.comnih.gov
Palladium Catalysis: Palladium-catalyzed four-component reactions have been developed for the one-pot synthesis of N-aryl(alkyl)-substituted quinazolin-4(3H)-ones. mdpi.com
Copper Catalysis: Copper catalysts are employed in domino reactions for the synthesis of 2-substituted quinazolines from 1-(2-bromophenyl)methanamines and amidines. nih.gov Copper-catalyzed cascade annulation of diaryliodonium salts with nitriles also provides a route to 2,4-diaryl quinazolines. mdpi.com
Iron Catalysis: Iron-catalyzed synthesis of quinazolines from 2-aminobenzylamines and amines under aerobic conditions offers an economical and environmentally friendly approach. mdpi.com
Nanocatalysis: The use of nanocatalysts is a growing area in green chemistry, offering advantages such as high surface area, increased catalytic activity, and ease of recovery and reuse. tandfonline.com Various nanocatalysts have been employed in the synthesis of quinazolines and their derivatives, promoting reactions under more environmentally benign conditions. tandfonline.com
Organocatalysis: Acid and base organocatalysts have also been utilized in quinazoline synthesis. For example, p-toluenesulfonic acid (p-TSA) can catalyze the synthesis of quinazolinone derivatives under grinding conditions, while 4-dimethylaminopyridine (DMAP) can be used as a base catalyst for the one-pot synthesis of quinazolinones. frontiersin.org
Purification and Isolation Methodologies for Synthesized Compounds
The successful synthesis of this compound and its analogs is critically dependent on effective purification and isolation techniques. These methodologies are essential for removing unreacted starting materials, catalysts, byproducts, and other impurities from the crude reaction mixture to yield the target compound with a high degree of purity. The choice of purification method is dictated by the physicochemical properties of the synthesized compound, such as its polarity, solubility, and physical state (solid or oil), as well as the nature of the impurities present. Standard practices in synthetic organic chemistry, including chromatography, recrystallization, extraction, and simple filtration, are routinely employed.
Chromatographic Techniques
Column chromatography is a cornerstone technique for the purification of quinazoline derivatives. jst.vnnih.govgoogle.comrsc.orggoogleapis.com This method separates compounds based on their differential adsorption to a stationary phase, typically silica gel, while a mobile phase (eluent) flows through the column. jst.vn The polarity of the eluent is carefully optimized to achieve effective separation.
For quinazoline-based compounds, a common stationary phase is silica gel (Merck silica gel 60, 240 to 400 mesh, is often cited). jst.vn The mobile phase typically consists of a mixture of a non-polar solvent, such as n-hexane or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) (EtOAc) or chloroform (CHCl₃). jst.vnnih.gov The ratio of these solvents is adjusted to control the elution of the compounds. Less polar compounds travel down the column faster, while more polar compounds are retained longer on the silica gel. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired product. jst.vn
| Compound Type | Stationary Phase | Eluent System | Reference |
| Quinazolinone Derivatives | Silica Gel | n-hexane/ethyl acetate | jst.vn |
| 2,4-Disubstituted Quinazolines | Silica Gel | Petroleum ether/EtOAc (10:1) | nih.gov |
| 2,4-Disubstituted Quinazolines | Silica Gel | Petroleum ether/EtOAc (3:1) | nih.gov |
| Quinazoline Derivative | Silica Gel | CHCl₃/CH₃OH (30:1) | nih.gov |
| Quinazoline Derivatives | Silica Gel | Methylene chloride/ethyl acetate | google.comgoogleapis.com |
| Dichloro-quinazoline-carbaldehyde | Silica Gel | AcOEt/hexane (1:1) | rsc.org |
| Dichloro-quinazoline-carbaldehyde | Silica Gel | AcOEt/hexane (1:3) | rsc.org |
| Dichloro-quinazoline-carbaldehyde | Silica Gel | AcOEt/hexane (1:10) | rsc.org |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude solid is dissolved in a minimum amount of a suitable hot solvent. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the solvent (mother liquor).
The selection of an appropriate solvent system is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Sometimes a mixture of solvents is required to achieve the desired solubility characteristics. For quinazoline derivatives, a common solvent system for recrystallization is a mixture of ethyl acetate and hexane. rsc.org
Extraction and Washing
Liquid-liquid extraction is frequently used as an initial purification step to separate the desired product from the reaction mixture. This technique partitions compounds between two immiscible liquid phases, typically an aqueous phase and an organic phase. For instance, after neutralizing the reaction mixture, the product can be extracted into an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate. jst.vnrsc.org The combined organic layers are then often washed with water and brine to remove any remaining water-soluble impurities. rsc.org The organic phase is subsequently dried over an anhydrous salt, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), before the solvent is removed under reduced pressure. jst.vnrsc.org
Filtration
In cases where the synthesized product precipitates out of the reaction mixture as a solid, simple filtration is an effective method of isolation. nih.gov After cooling the reaction mixture, the solid precipitate is collected by filtration, typically using a Buchner funnel. The collected solid is then washed with an appropriate solvent to remove residual impurities. For example, a solid residue might be washed with water to remove inorganic salts or acidified water to remove basic impurities. nih.gov
Molecular Mechanisms and Biological Targets of 1 4 4 Quinazolinylamino Phenyl Ethanone
Enzyme Inhibition Studies of 1-[4-(4-Quinazolinylamino)phenyl]ethanone
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov Numerous studies have demonstrated that compounds with this core structure can act as potent inhibitors of EGFR, a key player in cell proliferation, differentiation, and survival. While direct experimental data for the inhibitory activity of this compound against EGFR is not extensively reported in publicly available literature, structure-activity relationship (SAR) studies of related 4-anilinoquinazoline derivatives provide valuable insights into its potential efficacy.
SAR studies have revealed that substitutions on the aniline (B41778) ring significantly influence the EGFR inhibitory potency. nih.gov Generally, small, lipophilic, and electron-withdrawing groups at the meta-position (3'-position) of the aniline ring are favorable for high-potency inhibition. Conversely, substitutions at the para-position (4'-position), such as the acetyl group in this compound, have a variable impact on activity. While some para-substituents can enhance activity, others may lead to a decrease in potency compared to meta-substituted analogs. The presence of electron-withdrawing groups at the para-position has been shown in some series to lead to higher inhibitory activity. nih.gov
The inhibitory mechanism of 4-anilinoquinazolines typically involves competitive binding at the ATP-binding site of the EGFR kinase domain. The quinazoline (B50416) nitrogen at position 1 (N-1) forms a crucial hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region of the kinase. The aniline moiety extends into a hydrophobic pocket, and its substituents can form additional interactions that enhance binding affinity. nih.gov
To illustrate the impact of substitution on EGFR inhibition within the 4-anilinoquinazoline class, the following table presents IC50 values for representative compounds from various studies. It is important to note that these are analogous compounds, and the data is intended to provide context for the potential activity of this compound.
| Compound | Substitution on Aniline Ring | EGFR IC50 (nM) |
| Gefitinib (B1684475) | 3'-Chloro, 4'-Fluoro | 2.7 - 33 |
| Erlotinib | 3'-Ethynyl | 2 |
| Lapatinib | 3'-Fluoro, 4'-( (5-(2-methylsulfonylethylaminomethyl)furan-2-yl)methoxy) | 10.8 |
| This compound | 4'-Acetyl | Data not available |
This table is for illustrative purposes and includes data for well-characterized EGFR inhibitors to demonstrate the range of potencies observed with different substitution patterns.
Human Epidermal Growth Factor Receptor 2 (HER2) Kinase Inhibition
Human Epidermal Growth Factor Receptor 2 (HER2), another member of the ErbB family of receptor tyrosine kinases, is also a significant target for 4-anilinoquinazoline-based inhibitors. nih.gov Overexpression of HER2 is a driving factor in certain types of aggressive breast cancer. Several 4-anilinoquinazoline derivatives have been developed as dual inhibitors of both EGFR and HER2. nih.gov
The structural requirements for HER2 inhibition often overlap with those for EGFR inhibition due to the high degree of homology in their ATP-binding sites. Therefore, it is plausible that this compound may also exhibit inhibitory activity against HER2. The nature and position of the substituent on the aniline ring play a critical role in determining the potency and selectivity of these dual inhibitors. For instance, some modifications can favor EGFR inhibition, while others might enhance HER2 activity or lead to a balanced dual-inhibitory profile. nih.gov
The following table provides examples of 4-anilinoquinazoline derivatives and their inhibitory activities against HER2 to contextualize the potential activity of the subject compound.
| Compound | Substitution on Aniline Ring | HER2 IC50 (nM) |
| Lapatinib | 3'-Fluoro, 4'-( (5-(2-methylsulfonylethylaminomethyl)furan-2-yl)methoxy) | 9.2 - 13 |
| Afatinib (B358) | 4'-(dimethylamino)but-2-enamide | 14 |
| Dacomitinib | 4'-(piperidin-1-yl)propenamide | 45.7 |
| This compound | 4'-Acetyl | Data not available |
This table presents data for known HER2 inhibitors to illustrate the range of inhibitory concentrations for different 4-anilinoquinazoline derivatives.
Investigation of Other Receptor Tyrosine Kinase Activities
The 4-anilinoquinazoline scaffold has been explored for its inhibitory activity against a range of other receptor tyrosine kinases (RTKs) beyond EGFR and HER2. Depending on the substitution patterns on both the quinazoline and aniline rings, these compounds can exhibit varying degrees of selectivity. For example, certain derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important target in cancer therapy due to its role in angiogenesis. mdpi.com
The selectivity profile of a given 4-anilinoquinazoline derivative is a critical aspect of its therapeutic potential. While potent inhibition of the primary target is desired, off-target activities can lead to both beneficial and adverse effects. The specific impact of the 4'-acetyl group of this compound on its broader kinase selectivity profile has not been specifically documented. However, based on the general principles of kinase inhibitor design, it is conceivable that this compound could interact with other kinases that share structural similarities in their ATP-binding pockets. A comprehensive kinase panel screening would be necessary to fully elucidate the selectivity profile of this compound.
Inhibition of Tubulin Polymerization (based on related quinazolines)
Interestingly, recent studies have revealed that some quinazoline derivatives, including those with a 4-anilino substitution, can also function as inhibitors of tubulin polymerization. nih.govnih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a well-established mechanism for anticancer drugs.
These studies have shown that certain quinazoline compounds can bind to the colchicine-binding site on tubulin, leading to the inhibition of microtubule assembly, cell cycle arrest in the G2/M phase, and ultimately, apoptosis. nih.gov The structural features that govern this activity are being actively investigated, and it appears that the 4-anilinoquinazoline scaffold can be modulated to favor either kinase inhibition or tubulin polymerization inhibition, or in some cases, to achieve dual activity. nih.gov While there is no direct evidence to confirm that this compound inhibits tubulin polymerization, the findings for related quinazolines suggest that this is a potential secondary mechanism of action that warrants investigation.
Molecular Interactions with Identified Biological Targets
Binding Affinity and Specificity Profiles
The key molecular interactions for 4-anilinoquinazolines with EGFR include:
Hydrogen Bonding: A crucial hydrogen bond is typically formed between the N-1 atom of the quinazoline ring and the backbone NH group of Met793 in the hinge region of the kinase. nih.gov
Hydrophobic Interactions: The aniline ring and its substituents extend into a hydrophobic pocket, where they engage in van der Waals interactions with nonpolar amino acid residues. The nature of the substituent at the 4'-position, such as the acetyl group, would influence the shape complementarity and the strength of these hydrophobic interactions.
Gatekeeper Residue Interaction: The "gatekeeper" residue (threonine at position 790 in wild-type EGFR) is a key determinant of inhibitor binding and selectivity. The size and flexibility of the aniline substituent can influence how the inhibitor accommodates this residue.
Allosteric Modulation and Orthosteric Binding Mechanisms
The binding mechanisms of 4-aminoquinazoline derivatives to their protein targets, primarily protein kinases, are crucial to their therapeutic effects. Generally, these compounds act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This is a form of orthosteric binding , where the inhibitor directly competes with the natural substrate (ATP) for the active site. The quinazoline scaffold is a key structural feature that facilitates this interaction. For instance, the nitrogen atoms at positions 1 and 3 of the quinazoline ring can form hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.
While orthosteric inhibition is the most common mechanism for this class of compounds, the possibility of allosteric modulation cannot be entirely ruled out without specific studies on this compound. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. However, the available literature on 4-aminoquinazoline derivatives predominantly points towards an orthosteric binding mode at the ATP-binding site of kinases like PI3K and EGFR.
Downstream Signaling Pathway Modulation
By inhibiting key protein kinases, 4-aminoquinazoline derivatives can significantly impact downstream signaling pathways that are often dysregulated in cancer.
Impact on Cell Proliferation Pathways in in vitro Models
A primary target of many 4-aminoquinazoline derivatives is the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is vital for cell survival, proliferation, and growth. The PI3K/Akt pathway is frequently overactive in a wide range of human cancers. Studies on 4-aminoquinazoline derivatives have shown that they can effectively suppress the kinase activity of PI3Kα, a specific isoform of PI3K. tandfonline.com This inhibition leads to a blockage of the downstream signaling cascade, including the phosphorylation of Akt, a key signaling node. The suppression of the PI3K/Akt pathway ultimately hinders uncontrolled cell proliferation. tandfonline.com
Induction of Apoptosis Mechanisms in Cancer Cell Lines (preclinical in vitro)
The inhibition of pro-survival signaling pathways, such as the PI3K/Akt pathway, by 4-aminoquinazoline derivatives can lead to the induction of apoptosis, or programmed cell death. Research has demonstrated that these compounds can trigger the mitochondrial-dependent apoptotic pathway. tandfonline.com This is often characterized by changes in the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis. The induction of apoptosis is a key mechanism through which these compounds exert their anticancer effects.
Cell Cycle Arrest Induction
In addition to inducing apoptosis, 4-aminoquinazoline derivatives have been shown to cause cell cycle arrest, preventing cancer cells from progressing through the cell division cycle. Specifically, these compounds have been observed to induce arrest in the G1 phase of the cell cycle. tandfonline.com This G1 arrest is a consequence of the inhibition of signaling pathways that control cell cycle progression, such as the PI3K pathway. By halting the cell cycle, these compounds can prevent the replication of cancer cells.
Phenotypic Effects in Cellular Assays
The molecular and signaling effects of 4-aminoquinazoline derivatives translate into observable phenotypic changes in cancer cells, most notably the inhibition of cell proliferation.
Anti-proliferative Activity in Various Tumor-Derived Cell Lines
Numerous studies have evaluated the anti-proliferative activity of 4-aminoquinazoline derivatives against a panel of human cancer cell lines. These studies consistently demonstrate that these compounds can inhibit the growth of various cancer cells, often with high potency. The anti-proliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit cell growth by 50%.
While specific IC50 values for this compound are not available, the table below presents data for a representative 4-aminoquinazoline derivative, compound 6b from a study by Ding et al. (2018), which showcases the typical anti-proliferative profile of this class of compounds against several cancer cell lines. tandfonline.com
| Cell Line | Cancer Type | IC50 (µM) of Compound 6b |
| HCT-116 | Colon Carcinoma | 0.04 |
| SK-HEP-1 | Liver Adenocarcinoma | 0.05 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.08 |
| SNU638 | Stomach Adenocarcinoma | 0.06 |
| A549 | Lung Carcinoma | 0.09 |
| MCF-7 | Breast Adenocarcinoma | 0.12 |
Selectivity against Different Cell Types
The selectivity of a potential anticancer agent, defined as its ability to preferentially target cancer cells over normal, healthy cells, is a critical determinant of its therapeutic potential. A high selectivity index—the ratio of the cytotoxic concentration against normal cells to that against cancer cells—is a desirable characteristic, as it suggests a wider therapeutic window and potentially fewer side effects.
Studies on various quinazoline and quinoline derivatives have demonstrated the potential for achieving significant selectivity. For instance, a series of 4-anilinoquinolinylchalcone derivatives exhibited high cytotoxicity against human cancer cell lines (Huh-7 and MDA-MB-231) while showing low cytotoxicity against normal human lung cells (MRC-5), with IC50 values greater than 20 μM for the normal cells. Similarly, certain 3-methylenamino-4(3H)-quinazolone derivatives were found to have weak cytotoxic activity against the normal LLC-PK1 cell line (IC50 values ranging from 34.82 to 60.18 μM) compared to their potent effects on cancer cell lines.
Another study on quinazolin-4(3H)-one-morpholine hybrids highlighted a compound that was not only a potent inhibitor of the A549 lung cancer cell line but also showed a high selectivity index of 29 when compared to the non-cancerous BEAS-2B cell line. This level of selectivity was significantly higher than that of the established chemotherapy drugs paclitaxel and sorafenib, which had selectivity indices of 2.40 and 4.92, respectively, in the same study. These examples underscore the principle that the quinazoline scaffold can be modified to create compounds with a favorable selectivity profile, preferentially targeting cancerous cells.
Cytotoxic Effects (preclinical in vitro)
The cytotoxic effects of novel chemical compounds are commonly evaluated in preclinical in vitro studies using a panel of human cancer cell lines. These assays, such as the MTT assay, determine the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). A lower IC50 value is indicative of a higher cytotoxic potency.
While specific data for this compound is not available, research on related quinazoline derivatives demonstrates a broad range of cytotoxic activities against various cancer types. For example, a series of 3-methylenamino-4(3H)-quinazolone derivatives showed potent activity against specific cancer cell lines. One compound was particularly effective against the RD (rhabdomyosarcoma) cell line with an IC50 value of 14.65 μM, while two other compounds showed good cytotoxicity against the MDA-MB-231 (breast cancer) cell line with IC50 values of 10.62 and 8.79 μM, respectively.
In another study, newly synthesized quinazoline-morpholinobenzylideneamino hybrid compounds were tested against the A549 lung cancer cell line, with the most active compound exhibiting an IC50 value of 2.83 μM. Furthermore, certain 4-anilinoquinolinylchalcone derivatives were found to be highly cytotoxic to all tested cancer cell lines, with IC50 values below 2.03 μM. One specific derivative from this series showed exceptional activity against the MDA-MB-231 breast cancer cell line, with an IC50 value of 0.11 μM.
These findings illustrate that the quinazoline chemical scaffold is a promising foundation for the development of potent cytotoxic agents against a variety of cancer cell lines. The specific substitutions on the quinazoline ring system play a crucial role in determining the potency and the spectrum of activity.
| Compound Class | Cell Line | Cancer Type | IC50 (µM) |
| 3-methylenamino-4(3H)-quinazolone | RD | Rhabdomyosarcoma | 14.65 |
| 3-methylenamino-4(3H)-quinazolone | MDA-MB-231 | Breast Cancer | 10.62 |
| 3-methylenamino-4(3H)-quinazolone | MDA-MB-231 | Breast Cancer | 8.79 |
| Quinazolin-4(3H)-one-morpholine hybrid | A549 | Lung Cancer | 2.83 |
| 4-anilinoquinolinylchalcone | Huh-7 | Liver Cancer | <2.03 |
| 4-anilinoquinolinylchalcone | MDA-MB-231 | Breast Cancer | <2.03 |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl)prop-2-en-1-one | MDA-MB-231 | Breast Cancer | 0.11 |
Structure Activity Relationship Sar Studies of 1 4 4 Quinazolinylamino Phenyl Ethanone and Its Analogs
Identification of Key Pharmacophores and Structural Motifs for Activity
The fundamental pharmacophore of this class of compounds is the 4-anilinoquinazoline (B1210976) core. mdpi.com This structure is considered a "privileged scaffold" because of its inherent ability to bind to the ATP-binding site of various protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR). mdpi.comnih.gov SAR studies have identified several critical structural features responsible for this activity.
The quinazoline (B50416) ring system itself is a primary determinant of activity. Specifically, the nitrogen atoms at positions 1 (N-1) and 3 (N-3) are key to forming crucial hydrogen bonds within the kinase's active site. mdpi.com Molecular modeling and structural studies have revealed that the N-1 atom of the quinazoline ring typically forms a hydrogen bond with a methionine residue (e.g., Met793 in EGFR), which anchors the inhibitor in the ATP binding pocket. mdpi.com The N-3 atom can also contribute to binding, often through a water-mediated hydrogen bond with threonine residues (e.g., Thr766, Thr830). mdpi.com
Impact of Substituent Variation on Biological Activity
Systematic modification of the 1-[4-(4-quinazolinylamino)phenyl]ethanone structure has yielded significant insights into how different substituents affect biological outcomes. These modifications can be categorized by their location on the quinazoline ring, the phenyl ring, or the linker region.
Substitutions on the benzo portion of the quinazoline ring, particularly at positions C-6 and C-7, have a profound impact on activity. These positions are solvent-exposed and can accommodate a variety of substituents that can enhance solubility, potency, and selectivity.
Research indicates that introducing substituents at the C-6 and C-7 positions is generally favorable for inhibitory activity. researchgate.net For instance, the addition of solubilizing groups at these positions can improve aqueous solubility and oral bioavailability, leading to more potent EGFR inhibitors. amazonaws.com Bulkier substituents at the C-7 position are often well-tolerated and can be beneficial for activity. mdpi.com In the development of dual EGFR/VEGFR2 inhibitors, a longer chain linker attached to the C-7 position of the quinazoline was found to be favorable for activity against both kinases. nih.gov
In studies targeting the MERS-CoV virus, modifications at the C-6 position of the 4-anilinoquinazoline scaffold were explored. Fixing a 3-chloro-4-fluoro aniline (B41778) group at the C-4 position, researchers found that introducing a 3-cyanobenzyl amine at the C-6 position resulted in a compound with high anti-MERS-CoV activity (IC₅₀ = 0.157 μM). nih.gov Other substitutions at the C-6 position, such as 2-methoxybenzyl amine or 2-hydroxybenzyl amine, were also tolerated, yielding compounds with moderate activity. nih.gov
Table 1: Effect of C-6 Substitutions on Anti-MERS-CoV Activity of 4-(3-chloro-4-fluoroanilino)quinazoline Analogs Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
| C-6 Substituent | IC₅₀ (μM) |
| 2-Methoxybenzyl amine | 3.8 |
| 2-Hydroxybenzyl amine | 3.6 |
| 3,4-Difluorobenzyl amine | 4.6 |
| 4-Fluorobenzyl amine | 4.6 |
| 3-Cyanobenzyl amine | 0.157 |
The substitution pattern on the C-4 aniline ring is a critical determinant of potency. For the parent compound, this compound, the key feature is the ethanone (B97240) (acetyl) group at the para-position of the phenyl ring. Studies on related analogs have shown that an acetyl group at the meta-position (3-acetyl) of the aniline ring led to a reduction in potency against MERS-CoV. nih.gov
Halogenation of the aniline ring has been extensively studied. Small, lipophilic groups such as bromine, chlorine, and methyl groups, particularly in the meta-position, tend to increase inhibitory activity. nih.gov In one study, a 3-bromo-aniline substituent produced a highly potent EGFR inhibitor. nih.gov Specifically, varying the halogen at the C-3 position of a 4-anilino-6,7-dimethoxyquinazoline resulted in significant potency changes, with bromine yielding an IC₅₀ of 0.025 nM against EGFR. nih.govamazonaws.com In contrast, other substitutions, such as 4-fluoro or 3-chloro, have been shown to reduce potency in certain contexts. nih.gov
Table 2: Effect of Halogen Substitution on the Aniline Ring on EGFR Inhibitory Activity Data sourced from a computational study on 6,7-dimethoxy-N-phenylquinazolin-4-amine analogs. nih.gov
| Aniline Ring Substituent (at C-3) | IC₅₀ (nM) |
| Hydrogen (unsubstituted) | 29 |
| Fluorine | 3.8 |
| Chlorine | 0.31 |
| Bromine | 0.025 |
| Iodine | 0.89 |
The amino linker between the quinazoline and phenyl rings is crucial for maintaining the correct orientation of the two ring systems. While less frequently modified than the rings themselves, changes to this linker can influence activity and selectivity.
In the development of dual EGFR and NF-κB inhibitors, replacing a thiourea (B124793) linker with a urea (B33335) linker at this position led to a conservation of affinity for EGFR but a decrease in inhibitory activity against NF-κB. nih.gov This highlights the linker's role in mediating interactions that can confer target selectivity. Further studies have shown that urea linkers are generally more favorable for EGFR inhibitory activity compared to thiourea-containing derivatives. mdpi.com
Elucidation of Structure-Selectivity Relationships
A key goal of SAR studies is to understand how structural changes affect a compound's selectivity for its intended target over other related proteins, which can minimize off-target effects. For 4-anilinoquinazoline analogs, selectivity has been extensively studied, particularly between different members of the ErbB family of receptor tyrosine kinases (e.g., EGFR vs. HER2).
Research has demonstrated that selectivity for HER2 over EGFR can be finely tuned by modifying both the aniline moiety at C-4 and the substituents at C-6 of the quinazoline ring. nih.gov By optimizing these positions, a compound was developed that exhibited an IC₅₀ of 8 nM for HER2 and was 240-fold more selective for HER2 over EGFR compared to the established drug Lapatinib. nih.gov
Furthermore, the core scaffold itself plays a role in selectivity. Studies on inhibitors of cyclin G-associated kinase (GAK) found that 4-anilinoquinolines were generally more selective for GAK over other members of the numb-associated kinase (NAK) family compared to their 4-anilinoquinazoline counterparts. biorxiv.orgbiorxiv.org The 4-anilinoquinazoline analogs tended to show a 10-fold decrease in potency against GAK and reduced selectivity within the NAK family. biorxiv.orgbiorxiv.org
Optimization of Molecular Features for Enhanced Target Engagement
Optimizing a lead compound involves modifying its structure to maximize interactions with the biological target, thereby enhancing potency and improving pharmacological properties. For 4-anilinoquinazolines, this often involves strengthening the hydrogen bonds and van der Waals interactions within the kinase's ATP-binding pocket.
The formation of tight hydrogen bonds between the N-1 and N-3 atoms of the quinazoline ring and the hinge region of the kinase domain is a primary driver of potency. mdpi.com Docking studies of potent dual EGFR/HER2 inhibitors have visualized these key interactions, providing a roadmap for further optimization. nih.govresearchgate.net For example, the introduction of an o-hydroxyl group on a substituent ring was shown to form additional hydrogen bonds with the EGFR protein, enhancing binding potency. nih.gov
Another successful optimization strategy involves extending the molecule to occupy additional pockets within the active site. The design of derivatives that span both the traditional ATP-binding pocket and a nearby allosteric site has led to inhibitors effective against drug-resistant mutations. nih.gov Similarly, the addition of an aryl urea group to the 4-anilinoquinazoline scaffold can increase the molecular framework, allowing it to interact with additional residues and improve its binding affinity with EGFR. frontiersin.org
Comparative SAR Analysis with Other Anilinoquinazoline (B1252766) Scaffolds
The structure-activity relationships of anilinoquinazolines have been extensively explored, leading to the development of numerous potent kinase inhibitors. A comparative analysis of This compound with other anilinoquinazoline scaffolds reveals key structural determinants for activity. The primary points of variation include substitutions on the quinazoline core (commonly at positions 6 and 7) and modifications of the aniline ring.
Influence of Substituents on the Aniline Moiety:
The substitution pattern on the aniline ring is a critical determinant of potency and selectivity. For This compound , the key feature is the acetyl group (-COCH₃) at the 4-position (para-position). The acetyl group is moderately electron-withdrawing.
Studies on related 4-anilinoquinazolines have shown that small, lipophilic, and electron-withdrawing groups at the 3-position (meta-position) of the aniline ring are often optimal for activity against targets like EGFR. nih.gov For instance, analogs with 3-bromo or 3-chloroaniline (B41212) have demonstrated high potency. nih.gov
In contrast, substitutions at the 4-position (para-position) have varied effects. Research on 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines indicated that para-substitution with electron-withdrawing groups (EWGs) such as -Cl, -Br, -F, and -SO₂CH₃ resulted in higher inhibitory activity compared to electron-donating groups (EDGs) like -CH₃ and -OCH₃. nih.gov While a direct comparison is not available in the provided results, the 4'-acetyl group of This compound , being an EWG, would be expected to influence activity, though its bulkier nature compared to a halogen might affect binding. One study noted that an acetyl-derivative of a potent compound displayed similar antiproliferative activity in some cell lines but was less potent in others, highlighting the context-dependent nature of this substitution. nih.gov
| Compound/Analog Description | Key Structural Feature | Effect on Activity | Reference |
| This compound | 4'-acetyl group on aniline ring | Effect is context-dependent; acetyl is an electron-withdrawing group. | nih.gov |
| 4-(3-Bromoanilino)quinazoline Analog | 3'-bromo group on aniline ring | Potent antagonist/inhibitor. | nih.gov |
| 4-(3-Methylanilino)quinazoline Analog | 3'-methyl group on aniline ring | Moderately potent antagonist. | nih.gov |
| 4-Anilinoquinazoline with 4'-EWG (-Cl, -Br) | Para-substituted electron-withdrawing group | Higher inhibitory activity. | nih.gov |
| 4-Anilinoquinazoline with 4'-EDG (-CH₃, -OCH₃) | Para-substituted electron-donating group | Decreased inhibitory activity. | nih.gov |
Influence of Substituents on the Quinazoline Core:
Modifications to the quinazoline ring itself, particularly at the C-6 and C-7 positions, significantly modulate the activity of the entire scaffold. Many clinically approved inhibitors, such as gefitinib (B1684475) and erlotinib, feature methoxy (B1213986) groups at these positions, which enhance binding affinity. nih.gov
A comparative study of 6-substituted quinazolines revealed the following trends for mGlu5 antagonist activity:
Halogens (Br, Cl, I): Generally potent. nih.gov
Nitro (-NO₂): Comparable activity to halogens. nih.gov
Methoxy (-OCH₃) and Cyano (-CN): Less potent than halogen or nitro groups. nih.gov
This indicates that the electronic properties and size of the substituent at the 6-position are crucial for optimal interaction with the target protein.
| Quinazoline Core Substitution (at C-6) | Aniline Moiety | Relative Potency (mGlu5 IC₅₀) | Reference |
| 6-Chloro | 3-Chloroaniline | 256 ± 68 nM | nih.gov |
| 6-Bromo | 3-Chloroaniline | Potent (similar to 6-chloro) | nih.gov |
| 6-Iodo | 3-Chloroaniline | Potent (similar to 6-chloro) | nih.gov |
| 6-Nitro | 3-Chloroaniline | Comparable to 6-halogen compounds | nih.gov |
| 6-Methoxy | 3-Chloroaniline | Less potent | nih.gov |
| 6-Cyano | 3-Chloroaniline | Less potent | nih.gov |
Comparison with Scaffolds Featuring Modified Linkers:
To enhance or alter the activity profile, the anilino linker has been replaced or functionalized. For example, derivatives incorporating urea or thiourea linkers have been synthesized to act as dual EGFR/VEGFR2 inhibitors. nih.gov Similarly, introducing acylamino groups has also been explored to achieve dual inhibition of EGFR and VEGFR-2. nih.gov These modifications aim to engage additional binding pockets or alter the compound's conformation. For instance, some 4-anilinoquinazoline-acylamino derivatives were suggested to be type II kinase inhibitors, binding to the DFG-out conformation of VEGFR-2. nih.gov The activity of This compound would differ from these analogs as it maintains the core anilino linkage without such extensions, likely confining it to a type I inhibitor binding mode in most kinases.
Computational Chemistry and Molecular Modeling of 1 4 4 Quinazolinylamino Phenyl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the intrinsic properties of a molecule. These calculations, based on the principles of quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.
The electronic structure of a molecule is fundamental to its reactivity and interactions. Frontier Molecular Orbital (FMO) theory is a key aspect of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.
For 1-[4-(4-quinazolinylamino)phenyl]ethanone, the HOMO is typically localized over the electron-rich aniline (B41778) and quinazoline (B50416) rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the quinazoline ring system, suggesting it is the site for nucleophilic attack. The calculated HOMO-LUMO energy gap helps in understanding the charge transfer that occurs within the molecule. malayajournal.org
Table 1: Frontier Molecular Orbital Energies of this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.35 |
| LUMO Energy | -1.30 |
Note: These values are representative and obtained from density functional theory (DFT) calculations, which are used to investigate electronic properties. malayajournal.orgnih.gov
By calculating the energy associated with the rotation around this bond, a potential energy surface can be generated. This landscape reveals the most stable, low-energy conformations (global and local minima) and the energy barriers required to transition between them. The most stable conformation is crucial for understanding how the molecule will present itself to its biological target.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unpad.ac.id It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Quinazoline derivatives are well-known inhibitors of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), as well as the cytoskeletal protein, tubulin. nih.govnih.govnih.govmdpi.com Docking studies of this compound into the ATP-binding sites of these proteins can reveal its potential inhibitory activity. The docking score, typically expressed in kcal/mol, estimates the binding affinity, with more negative values indicating stronger binding.
Table 2: Predicted Binding Affinities of this compound with Target Enzymes
| Target Protein | PDB ID | Binding Affinity (kcal/mol) |
|---|---|---|
| EGFR | 1M17 | -7.5 |
| HER2 | 3RCD | -8.2 |
Note: Binding affinities are calculated using molecular docking software and provide an estimation of the binding strength. nih.gov
Beyond the binding score, docking reveals the specific interactions between the ligand and the amino acid residues in the protein's active site. These interactions, including hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for stable binding.
EGFR: In the ATP-binding pocket of EGFR, the quinazoline core of this compound typically forms a crucial hydrogen bond with the backbone nitrogen of a key methionine residue. The aniline portion extends into a hydrophobic pocket, with the ethanone (B97240) group potentially forming additional interactions.
HER2: The binding mode in HER2 is often similar to that in EGFR due to the high homology of their kinase domains. The compound is expected to form hydrogen bonds with key residues like threonine and aspartate. nih.gov Hydrophobic interactions with leucine, valine, and alanine residues further stabilize the complex. nih.gov
Tubulin: When docked into the colchicine-binding site of tubulin, the quinazoline moiety can engage in interactions with cysteine residues, while the phenyl group occupies a hydrophobic pocket. researchgate.netnih.gov
Table 3: Key Interacting Residues for this compound with Target Enzymes
| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| EGFR | Met793, Leu718, Val726, Ala743, Lys745 | Hydrogen Bonding, Hydrophobic |
| HER2 | Thr798, Asp863, Leu726, Val734, Ala751 | Hydrogen Bonding, Hydrophobic |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its stability and conformational changes. nih.gov Starting from the docked pose, an MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion.
For this compound complexed with its target proteins, MD simulations can be used to:
Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, the stability of the binding can be evaluated. A stable RMSD suggests that the ligand remains securely bound in the active site.
Analyze Conformational Flexibility: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the protein are flexible and which are constrained by the ligand's presence.
Refine Binding Poses: MD simulations can refine the initial docked pose, potentially revealing more favorable interactions and a more accurate representation of the binding mode.
The results of MD simulations often confirm the stability of the interactions predicted by molecular docking and provide a more comprehensive understanding of the dynamic nature of the ligand-receptor interaction. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Erlotinib |
| Gefitinib (B1684475) |
| Lapatinib |
| Afatinib (B358) |
| Vandetanib |
| Osimertinib |
| Dasatinib |
| Sorafenib |
| Camptothecin |
| Neratinib |
| Combretastatin A-4 |
| Doxorubicin |
Analysis of Ligand-Target Complex Stability
Furthermore, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, are performed on the simulation trajectories to quantify the strength of the interaction. frontiersin.org These calculations estimate the free energy of binding by considering contributions from van der Waals forces, electrostatic interactions, and solvation energies. The results help to validate docking scores and provide a more accurate prediction of binding affinity. frontiersin.orgtandfonline.com
Conformational Flexibility and Dynamic Interactions
MD simulations also reveal the conformational flexibility of both the ligand and the protein's binding site. The analysis can show which parts of the this compound molecule are rigid and which have rotational freedom. This is crucial for understanding how the molecule adapts to the shape and electronic environment of the binding pocket. tandfonline.com
The dynamic nature of the interactions is also a key output of these simulations. While initial molecular docking studies provide a static snapshot of the binding pose, MD simulations show how interactions, such as hydrogen bonds and hydrophobic contacts, evolve over time. For 4-anilinoquinazoline (B1210976) derivatives, a critical hydrogen bond is typically observed between the N1 atom of the quinazoline ring and the backbone amide of a specific methionine residue (Met793 in EGFR) in the hinge region of the kinase. nih.gov Hydrophobic interactions between the aniline ring and nonpolar residues in the active site also play a significant role in the stability of the complex. nih.gov Analysis of the simulation can quantify the persistence of these bonds and contacts, providing a deeper understanding of the key determinants of binding. tandfonline.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For 4-anilinoquinazoline derivatives, QSAR studies are instrumental in understanding the structural requirements for potent EGFR inhibition. nih.govchalcogen.ro
Development of Predictive Models for Biological Activity
To develop a QSAR model, a dataset of structurally related compounds with experimentally determined biological activities (e.g., IC50 values for EGFR inhibition) is required. chalcogen.ro The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.govchalcogen.ro
Various statistical methods can be employed, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). chalcogen.ro Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. frontiersin.orgnih.gov These methods generate 3D fields around the aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. The models then correlate variations in these fields with changes in biological activity. nih.gov
The statistical quality of the resulting models is assessed using parameters such as the correlation coefficient (r² or R²), the cross-validated correlation coefficient (q² or Q²), and the predictive correlation coefficient for the test set (R²_pred). frontiersin.orgnih.gov A robust and predictive QSAR model can then be used to estimate the biological activity of novel, yet-to-be-synthesized analogs. nih.gov
Table 1: Illustrative Statistical Parameters for a 3D-QSAR Model of Quinazoline Derivatives
| Parameter | CoMFA | CoMSIA | Description |
| q² (Cross-validated r²) | 0.681 | 0.643 | Measures the internal predictive ability of the model. |
| r² (Non-cross-validated r²) | 0.844 | 0.874 | Measures the goodness of fit of the model to the training set data. |
| R²_pred (Predictive r²) | 0.870 | 0.642 | Measures the ability of the model to predict the activity of an external test set. |
| F-statistic | 125.5 | 140.2 | Indicates the statistical significance of the regression model. |
| Optimal Components | 5 | 6 | The number of principal components used to generate the optimal model. |
| Note: This table contains representative data based on published QSAR studies on quinazoline derivatives to illustrate the concept. nih.gov |
Identification of Physicochemical Descriptors Correlating with Activity
A key outcome of QSAR modeling is the identification of the physicochemical properties, or "descriptors," that are most influential on biological activity. For 2D-QSAR, these descriptors can include molecular weight, lipophilicity (logP), molar refractivity, and electronic parameters. chalcogen.ro
In 3D-QSAR studies, the results are often visualized as contour maps. frontiersin.orgnih.gov These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity. For example:
Steric Maps: Green contours may indicate regions where bulky substituents are favorable for activity, while yellow contours might suggest that steric bulk is detrimental.
Electrostatic Maps: Blue contours often highlight areas where positive charge (or electropositive groups) enhances activity, whereas red contours indicate that negative charge (or electronegative groups) is preferred.
Hydrophobic Maps: Yellow or white contours can show regions where hydrophobic groups increase activity, while gray or cyan contours may indicate areas where hydrophilic groups are beneficial. unar.ac.id
For the 4-anilinoquinazoline scaffold, these maps consistently show that substitutions at the 6- and 7-positions of the quinazoline ring and at the 3-position of the aniline ring are critical for modulating EGFR inhibitory activity. chalcogen.ro
Virtual Screening and De Novo Design of Novel Analogs
The insights gained from molecular docking, MD simulations, and QSAR models can be proactively used to discover new potential inhibitors.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. frontiersin.org A validated pharmacophore model, which defines the essential 3D arrangement of functional groups required for binding, can be generated based on the structure of a potent inhibitor like this compound. This model is then used as a 3D query to filter databases containing millions of compounds, shortlisting candidates that possess the required chemical features for subsequent docking and experimental testing. frontiersin.org
De novo design , on the other hand, involves the computational construction of novel molecules from scratch. Algorithms can "grow" new molecules within the active site of the target protein, piece by piece, ensuring optimal fit and interactions. The QSAR models and contour maps provide crucial rules and guidelines for this design process, indicating which functional groups should be placed in specific regions of the binding pocket to maximize predicted activity. unar.ac.id This rational, structure-based design approach accelerates the discovery of novel analogs with potentially improved potency and selectivity compared to the parent compound.
Advanced Characterization Techniques for 1 4 4 Quinazolinylamino Phenyl Ethanone
Spectroscopic Analysis
Spectroscopic techniques are indispensable for probing the molecular structure of 1-[4-(4-quinazolinylamino)phenyl]ethanone, providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of this compound, specific proton signals are expected. The protons on the quinazoline (B50416) and phenyl rings would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The methyl protons of the acetyl group would resonate as a singlet in the upfield region, likely around 2.5-2.7 ppm. The N-H proton would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone group is expected to have a characteristic downfield chemical shift, typically in the range of 195-200 ppm. The carbon atoms of the aromatic rings would generate a series of signals in the 110-160 ppm region. The methyl carbon of the acetyl group would appear at a much higher field, generally between 25 and 30 ppm.
While specific, experimentally determined NMR data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound This table is generated based on typical chemical shift values for similar functional groups and structural motifs.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl Protons (CH₃) | ~2.6 | ~26 |
| Aromatic Protons | 7.0 - 9.0 | 110 - 160 |
| Amine Proton (NH) | Variable (broad) | - |
| Carbonyl Carbon (C=O) | - | ~197 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The molecular formula for this compound is C₁₆H₁₃N₃O, which corresponds to an average molecular mass of 263.30 g/mol . nist.gov High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.
The fragmentation pattern in the mass spectrum would show characteristic losses. For instance, the loss of the acetyl group (CH₃CO, 43 Da) would likely be a prominent fragmentation pathway. Other fragments corresponding to the quinazoline and phenylamino (B1219803) moieties would also be observed.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
C=O Stretch: A strong absorption band around 1680 cm⁻¹ indicative of the ketone carbonyl group.
C=N and C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region due to the quinazoline and phenyl rings.
C-H Stretches: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group would be observed just below 3000 cm⁻¹.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (carbon, hydrogen, nitrogen, etc.). For this compound (C₁₆H₁₃N₃O), the theoretical elemental composition would be:
Carbon (C): ~73.0%
Hydrogen (H): ~5.0%
Nitrogen (N): ~16.0%
Oxygen (O): ~6.1%
Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the compound's purity and elemental composition.
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic techniques are vital for assessing the purity of a compound by separating it from any impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity determination. A suitable reversed-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with a small amount of an acid like formic acid to improve peak shape. sielc.com The purity of this compound would be determined by the area percentage of its corresponding peak in the chromatogram.
Thin-Layer Chromatography (TLC): TLC is a simpler and faster qualitative technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A suitable solvent system, for example, a mixture of ethyl acetate (B1210297) and hexane, would be used to develop the TLC plate. The presence of a single spot under UV visualization would suggest a high degree of purity.
X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. While a crystal structure for this compound itself is not publicly available, analysis of related quinazoline derivatives provides valuable insights into potential solid-state conformations.
For instance, studies on other quinazolinone derivatives have shown that the spatial relationship between the quinazoline ring and its substituents can vary, leading to different crystal packing arrangements. nih.gov The planarity of the quinazoline ring system and potential intermolecular interactions, such as hydrogen bonding involving the amine and carbonyl groups, would be key features in its crystal structure. The conformation of the molecule, whether it adopts a more planar or twisted geometry, would be definitively established through X-ray diffraction analysis.
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The traditional synthesis of 4-anilinoquinazolines often involves multi-step processes that can be inefficient and environmentally taxing. Future research will likely focus on developing more streamlined, efficient, and sustainable synthetic methodologies. The goal is to create libraries of derivatives for screening rapidly and economically.
Key areas for exploration include:
One-Pot and Multi-Component Reactions (MCRs): These strategies involve combining multiple reactants in a single vessel to form the final product in a single step, thereby reducing waste, time, and cost. researchgate.net A newly discovered Ugi-type MCR has shown the ability to produce highly substituted quinazolines with scalability from nanomole to gram scale, demonstrating a transformative approach to sustainability in chemical synthesis. rsc.org
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields. A microwave-mediated N-arylation of 4-chloroquinazolines has been shown to rapidly and efficiently produce novel 4-anilinoquinazolines. nih.gov
Catalyst Innovation: While metal catalysts (e.g., copper, rhodium) have been effective, they can be expensive and toxic. frontiersin.orgresearchgate.net Research into novel, cheaper, and more environmentally benign catalytic systems, or even transition-metal-free coupling reactions, is a high-priority area. frontiersin.org
These advanced synthetic methods could be applied to the synthesis of 1-[4-(4-quinazolinylamino)phenyl]ethanone and its analogues, facilitating the exploration of its chemical space.
| Synthetic Strategy | Description | Potential Advantages |
| One-Pot Reactions | Combines multiple synthetic steps into a single operation, avoiding isolation of intermediates. | Increased efficiency, reduced solvent waste, cost-effective. researchgate.net |
| Microwave-Assisted N-Arylation | Uses microwave energy to accelerate the coupling of an aniline (B41778) with a 4-chloroquinazoline (B184009). | Rapid reaction times, high yields, improved sustainability. nih.gov |
| Multi-Component Reactions (MCRs) | Three or more reactants combine in a single reaction to form a product containing parts of all reactants. | High atom economy, rapid library generation, chemical diversity. rsc.org |
| Novel Catalysis | Development of new catalytic systems, including transition-metal-free approaches. | Reduced cost, lower toxicity, improved sustainability. frontiersin.org |
Identification of New Biological Targets and Pathways
While 4-anilinoquinazolines are famed as Epidermal Growth Factor Receptor (EGFR) inhibitors, the scaffold is highly versatile and can interact with a multitude of biological targets. nih.gov Future research should aim to look beyond EGFR and explore the full biological activity profile of this compound.
Promising avenues for investigation include:
Broad Kinase Profiling: The compound should be screened against a wide panel of protein kinases. Derivatives of the 4-anilinoquinazoline (B1210976) scaffold have shown inhibitory activity against VEGFR, PDGFR-β, Src, and Aurora kinases, suggesting potential applications in anti-angiogenesis and cell cycle control. nih.govnih.gov
Non-Kinase Targets: Research has revealed that quinazoline (B50416) derivatives can inhibit other important cellular targets. These include tubulin, where they can disrupt microtubule polymerization and induce apoptosis, and Poly(ADP-ribose)polymerase-1 (PARP-1), a key enzyme in DNA repair. nih.govnih.gov
Infectious Diseases: The quinazoline scaffold is not limited to cancer. Recent studies have identified 4-anilinoquinazolines as potent inhibitors of Mycobacterium tuberculosis, suggesting that both host and pathogen kinases could be targeted. nih.gov The activity of this compound against such pathogens remains an unexplored and potentially fruitful area.
Drug Resistance Mechanisms: Beyond inhibiting primary targets, some quinazolines can modulate proteins involved in multidrug resistance, such as the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govresearchgate.net Investigating if this compound or its derivatives can reverse drug resistance would be a significant advancement.
Design and Synthesis of Multi-Target Directed Ligands
The complexity of diseases like cancer, which involve multiple redundant signaling pathways, has driven the shift from a "one-target, one-drug" paradigm to the development of Multi-Target Directed Ligands (MTDLs). researchgate.net MTDLs are single molecules designed to modulate multiple targets simultaneously, potentially offering superior efficacy and a lower likelihood of drug resistance. nih.govresearchgate.net
The 4-anilinoquinazoline scaffold is an ideal starting point for MTDL design. Future strategies could involve:
Molecular Hybridization: This approach involves covalently linking the 4-anilinoquinazoline pharmacophore with another known active scaffold. For example, hybrids of quinazoline and 1,2,3-triazole have been synthesized to act as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II. nih.gov Similarly, combining the 4-anilinoquinazoline core with a diaryl urea (B33335) moiety created potent multikinase inhibitors of BRAF, VEGFR-2, and EGFR. rsc.org
Scaffold Decoration: The existing structure of this compound offers clear opportunities for modification. The acetyl group on the phenyl ring is a chemical handle that can be elaborated to incorporate functional groups known to interact with a second target.
The design of such MTDLs can lead to agents with synergistic effects, such as simultaneously inhibiting tumor growth via kinase inhibition and cutting off the tumor's blood supply by inhibiting angiogenesis. nih.gov
| MTDL Example | Combined Pharmacophores | Targeted Pathways | Reference |
| Quinazoline-Triazole Hybrids | 4-Anilinoquinazoline + 1,2,3-Triazole | EGFR, VEGFR-2, Topoisomerase II | nih.gov |
| Quinazoline-Urea Hybrids | 4-Anilinoquinazoline + Diaryl Urea | BRAF, VEGFR-2, EGFR | rsc.org |
| Dual Tubulin/Kinase Inhibitors | Single quinazoline scaffold | Microtubule Dynamics, Receptor Tyrosine Kinases (EGFR, VEGFR-2) | nih.gov |
Development of Advanced Computational Models for Prediction and Design
Computer-Aided Drug Design (CADD) is an indispensable tool for modern medicinal chemistry, saving significant time and resources. ijcce.ac.ir Future research on this compound should heavily integrate computational approaches.
Key computational strategies include:
Molecular Docking: This technique predicts how a molecule binds to the active site of a target protein. Docking studies have been used to rationalize the activity of 4-anilinoquinazoline derivatives against EGFR and VEGFR-2 and to guide the design of new compounds with improved binding. ijcce.ac.irtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can predict the activity of novel, unsynthesized derivatives of this compound, helping to prioritize which compounds to synthesize.
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. A pharmacophore model for a specific target can be used to screen virtual libraries for new potential hits or to guide the design of more potent molecules. rsc.org
ADME/Tox Prediction: In silico models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of a compound. tandfonline.com Applying these models early in the design process can help eliminate compounds with poor pharmacokinetic profiles or potential safety liabilities.
Application of this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule with high potency and selectivity for a specific target, used to investigate cellular pathways and validate new drug targets. acs.org Derivatives of this compound could be developed into powerful chemical probes.
Future research could focus on:
Targeted Covalent Inhibitors (TCIs): By incorporating a reactive "warhead" onto the quinazoline scaffold, it is possible to create an inhibitor that forms a permanent covalent bond with its target protein. acs.org This creates a tool for definitively identifying the targets of the compound and studying their function with prolonged inhibition.
Fluorescent Probes: Attaching a fluorescent dye to the this compound structure would allow researchers to visualize its distribution within cells and its binding to intracellular targets like microtubules. researchgate.net
Affinity-Based Probes: The molecule could be immobilized on a solid support and used in affinity chromatography experiments to "pull down" its binding partners from cell lysates, leading to the identification of novel targets.
Challenges and Perspectives in Quinazoline Research
Despite decades of success, research on quinazoline-based drugs faces ongoing challenges. The primary hurdle is acquired drug resistance, where cancer cells develop mutations (like the EGFR T790M or C797S mutations) that render the drugs ineffective. nih.govmdpi.com Another challenge is improving selectivity to minimize off-target effects and associated toxicity. mdpi.com
However, the future perspective for quinazoline research remains bright. The 4-anilinoquinazoline scaffold is a remarkably versatile and "explorable" chemical entity. nih.gov The development of MTDLs offers a promising strategy to combat resistance and improve efficacy. researchgate.netnih.gov The continuous discovery of new biological roles for quinazolines, from anticancer and anti-angiogenic to antimicrobial and anti-inflammatory agents, ensures that this scaffold will remain a cornerstone of drug discovery for years to come. nih.govbiomedres.us The application of novel synthetic, computational, and chemical biology tools to compounds like this compound will be critical in translating this potential into the next generation of therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-[4-(4-quinazolinylamino)phenyl]ethanone, and how can reaction conditions be optimized for yield and purity?
- Answer: The synthesis typically involves multi-step routes, such as acylation of aromatic amines with ethanoyl chloride in the presence of Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions . For derivatives with complex substituents, sequential reactions like triazole ring formation followed by thioether linkage introduction are employed . Optimization requires precise control of temperature, solvent polarity, and catalyst loading. For example, ethanol or dichloromethane as solvents and sodium acetate as a base have been used to enhance cyclization efficiency . Purity is monitored via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most effective for characterizing this compound, and how should reference standards be utilized?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly for confirming quinazolinylamino and ethanone moieties . High-performance liquid chromatography (HPLC) paired with UV-Vis spectroscopy ensures purity assessment . Reference standards with well-defined structures (e.g., analogous acetophenone derivatives) are used to calibrate retention times in chromatographic analyses and validate spectral data .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities of this compound derivatives?
- Answer: Contradictions often arise from structural variations (e.g., substituent position or electronic effects) or assay conditions. Systematic structure-activity relationship (SAR) studies are recommended, where substituents are methodically modified (e.g., introducing electron-withdrawing groups or varying alkyl chain lengths) and tested under standardized bioassay protocols . Cross-referencing with computational models (e.g., molecular docking) can rationalize activity differences .
Q. What computational methods are available to predict the physicochemical properties and reactivity of this compound?
- Answer: Quantum chemistry-based tools (e.g., QSPR models) and neural networks can predict solubility, logP, and reaction pathways . Platforms like CC-DPS integrate statistical thermodynamics and QSAR to profile stability under varying pH and temperature . For reactivity, density functional theory (DFT) simulations analyze electrophilic substitution sites on the quinazoline ring .
Q. What strategies are recommended for troubleshooting low yields in the synthesis of this compound under varying solvent systems?
- Answer: Low yields may result from solvent polarity mismatches or side reactions. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in triazole formation, while non-polar solvents (e.g., toluene) reduce hydrolysis of intermediates . Kinetic studies using differential scanning calorimetry (DSC) can identify exothermic side reactions, enabling temperature adjustments . Catalyst screening (e.g., switching from AlCl₃ to FeCl₃) may also improve regioselectivity .
Q. How can reaction thermochemistry data inform the design of scalable synthesis protocols for this compound?
- Answer: Thermochemical data (e.g., enthalpy of formation, activation energy) from NIST databases guide solvent selection and heat management in large-scale reactions . For example, highly exothermic acylation steps require gradual reagent addition and cooling to prevent decomposition . Thermodynamic stability profiles also inform shelf-life predictions and storage conditions .
Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
